molecular formula C25H23N3O4S B1230526 N-(2,5-dimethoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(2,5-dimethoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B1230526
M. Wt: 461.5 g/mol
InChI Key: ZNNXJUGQMBBINU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

The compound N-(2,5-dimethoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide and its derivatives have been the subject of various scientific studies focusing on their synthesis, structural characterization, and potential biological activities. For instance, the synthesis and characterization of carboxamide derivatives of benzo[b][1,6]naphthyridines were explored, highlighting their potent cytotoxic properties against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Notably, certain derivatives showcased significant cytotoxicity with IC(50) values less than 10 nM, indicating their potential as therapeutic agents (Deady et al., 2003).

Biological Activities and Applications

The compound and its derivatives have been studied for various biological activities. For example, certain synthesized derivatives exhibited promising antibacterial and antifungal activities, potentially offering new avenues for antimicrobial therapies (Patel et al., 2010). Additionally, other derivatives were synthesized and tested for antimicrobial activity against various pathogens, including antibiotic-resistant strains, demonstrating potential applications in addressing microbial resistance (Babu et al., 2015).

Antitumor Potential

The cytotoxic activity of carboxamide derivatives was investigated, with some compounds showing considerable growth inhibitory properties against cancer cell lines. This suggests a potential application of these compounds in cancer therapy, especially given their ability to inhibit tumor growth in challenging models like subcutaneous colon 38 tumors in mice (Deady et al., 2003).

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-31-18-9-11-22(32-2)21(15-18)26-23(29)17-8-10-19-20(14-17)27-25(33)28(24(19)30)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,26,29)(H,27,33)

InChI Key

ZNNXJUGQMBBINU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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